

Dihydromorin safety and toxicity profile

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Compound Focus: Dihydromorin

CAS No.: 18422-83-8

Cat. No.: S1544390

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Known Hazards and Toxicological Data

The table below summarizes the known safety information for **dihydromorin** from a 2024 safety data sheet and recent research publications.

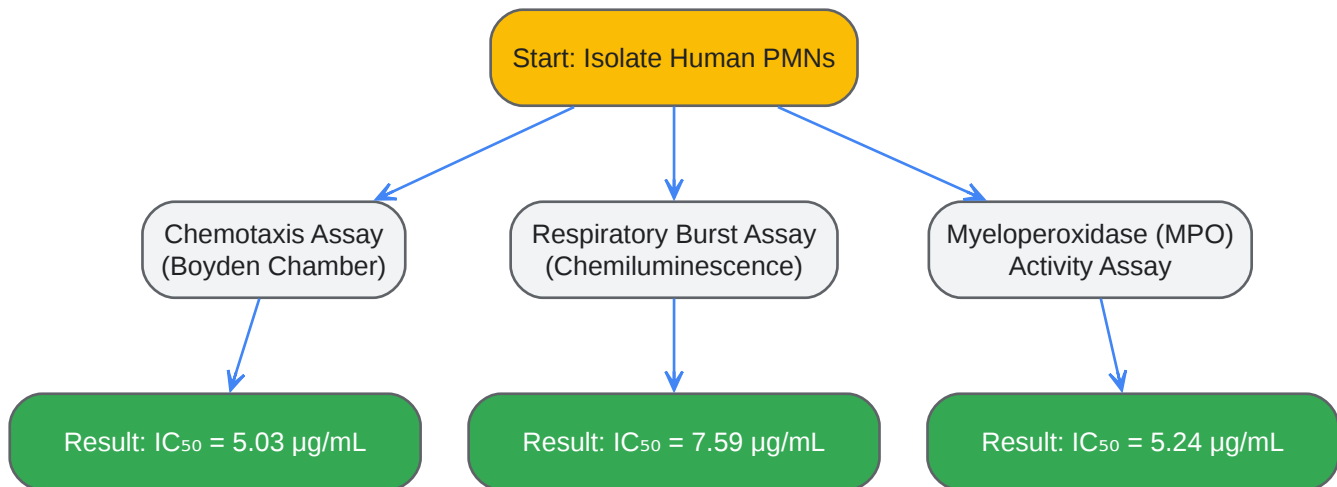
Aspect	Classification/Findings	Notes and Evidence
Acute Oral Toxicity	Category 4 (H302: Harmful if swallowed) [1]	Based on manufacturer's safety data sheet (2024) [1].
Aquatic Toxicity	Category 1 (H410: Very toxic to aquatic life with long-lasting effects) [1]	Based on manufacturer's safety data sheet (2024) [1].
In Vitro Cytotoxicity	Cell viability >90% at concentrations up to 100 µg/mL in human phagocytes [2]	Suggests low cytotoxicity in this specific assay system.
Other Hazards	Hazardous decomposition products may be released in a fire [1]	-

Experimental Data and Protocols

The following experimental details are primarily derived from a 2020 study investigating the immunomodulatory and antibacterial effects of **dihydromorin** [2].

Immunosuppressive Activity Assessment

The study evaluated the effect of **dihydromorin** on key functions of human immune cells (polymorphonuclear neutrophils, PMNs). The experimental workflow and key results are summarized below.



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Experimental workflow for immunomodulatory activity.

- **Cell Viability (Trypan Blue Exclusion):** Isolated human PMNs were incubated with **dihydromorin**. Concentrations of 6.25 and 100 µg/mL resulted in >90% cell viability, confirming tested effects were not due to general cytotoxicity [2].
- **Chemotaxis Assay (Modified Boyden Chamber):** PMN migration toward a chemoattractant was measured. **Dihydromorin** potently inhibited migration with an **IC₅₀ of 5.03 µg/mL** (positive control Ibuprofen not reported) [2].
- **Respiratory Burst (Chemiluminescence):** ROS production by whole blood cells, PMNs, and monocytes was measured using luminol. **Dihydromorin** inhibited ROS in PMNs with an **IC₅₀ of 7.59 µg/mL** (positive control Aspirin not reported) [2].
- **Myeloperoxidase (MPO) Activity (Colorimetric Assay):** MPO activity in PMNs was quantified. **Dihydromorin** strongly inhibited activity with an **IC₅₀ of 5.24 µg/mL**, outperforming positive control Indomethacin (IC₅₀ 24.6 µg/mL). Molecular docking suggested interaction with Arg239 and Gln91 residues in MPO [2].

Antibacterial Activity Evaluation

- **Method (Broth Microdilution):** Antibacterial activity was evaluated against a panel of Gram-positive and Gram-negative bacteria [2].
- **Key Finding: Dihydromorin** showed strong, selective activity against *Streptococcus pyogenes* with a **Minimum Inhibitory Concentration of 15.62 µg/mL** and a **Minimum Bactericidal Concentration of 31.25 µg/mL** [2].

Summary and Research Gaps

Dihydromorin demonstrates potent **immunosuppressive** and specific **antibacterial** activities in vitro with low cytotoxicity to human phagocytes at effective concentrations [2]. However, the safety data sheet indicates **oral and aquatic toxicity** [1].

Major data gaps exist for a complete preclinical safety profile:

- **Lack of in vivo toxicity studies:** No data from animal models on maximum tolerated dose, organ toxicity, or chronic exposure effects.
- **Absence of ADME profiles:** Its absorption, distribution, metabolism, and excretion in a living system are unknown.
- **Incomplete cytotoxicity screening:** Effects on other cell types (e.g., hepatic, renal) have not been investigated.
- **Uncertain safety for topical application:** Proposed use as a skin-lightening agent [3] requires specific local tolerance and systemic absorption studies.

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References

1. Dihydromorin|18422-83-8|MSDS [dcchemicals.com]
2. Immunosuppressive and antibacterial activities of... [journals.lww.com]
3. Dihydromorin [cymitquimica.com]

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